molecular formula C8H8N2O B1631729 5-Methoxy-1H-indazole CAS No. 94444-96-9

5-Methoxy-1H-indazole

Cat. No. B1631729
Key on ui cas rn: 94444-96-9
M. Wt: 148.16 g/mol
InChI Key: GZWWDKIVVTXLFL-UHFFFAOYSA-N
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Patent
US08288425B2

Procedure details

A solution of 4-methoxy-2-methylaniline (2 ml) in dichloromethane (10 ml) was treated with triethylamine (3.27 ml). The mixture was cooled to 0° C. then treated with acetic anhydride (2.38 ml), then stirred at ambient temperature for 1 hour, then cooled to 0° C. when a pink solid precipitated. This solid was filtered, then washed with cold dichloromethane and then dissolved in acetic acid (55 ml) and concentrated hydrochloric acid (20 ml). This solution was cooled to −5° C., then treated with a solution of sodium nitrite (2.68 g) in water (20 ml), then stirred at that temperature for 1 hour and then treated with water (100 ml). This mixture was stirred vigorously at 0° C. for 10 minutes after which a yellow solid precipitated. This solid was filtered, then washed with water and then dissolved in toluene (13 ml). This solution was heated to 80° C. for 1.5 hours, then cooled and then washed with aqueous 1N sodium carbonate solution. The organic phase was extracted three times with aqueous 2N hydrochloric acid and the acid extracts chilled and then made alkaline by addition of aqueous 5N sodium hydroxide solution. The aqueous layers were extracted three times with ethyl acetate and the combined organic layers were dried over magnesium sulfate and then evaporated to yield 5-methoxy-1H-indazole (0.410 g) as a yellow solid. LC-MS (METHOD B): RT=1.32 minutes; 149 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.C([N:13](CC)CC)C.C(OC(=O)C)(=O)C>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][N:13]=[CH:10]2

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. when a pink solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
This solid was filtered
WASH
Type
WASH
Details
washed with cold dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetic acid (55 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to −5° C.
ADDITION
Type
ADDITION
Details
treated with a solution of sodium nitrite (2.68 g) in water (20 ml)
STIRRING
Type
STIRRING
Details
stirred at that temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
treated with water (100 ml)
STIRRING
Type
STIRRING
Details
This mixture was stirred vigorously at 0° C. for 10 minutes after which a yellow solid
Duration
10 min
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
This solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene (13 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated to 80° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with aqueous 1N sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted three times with aqueous 2N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the acid extracts chilled
ADDITION
Type
ADDITION
Details
by addition of aqueous 5N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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